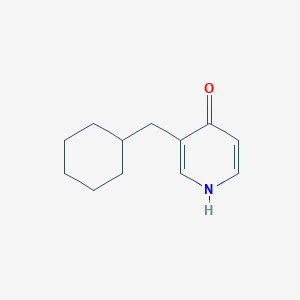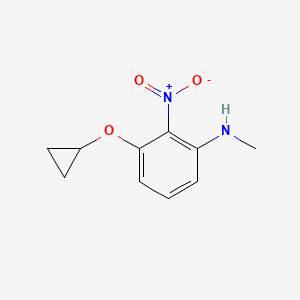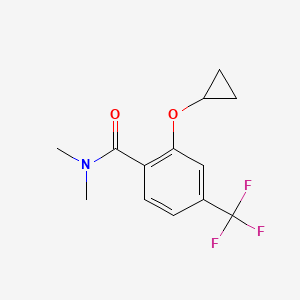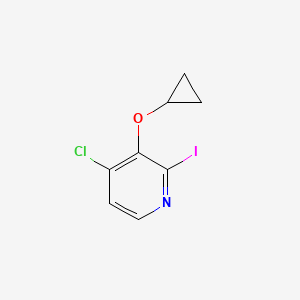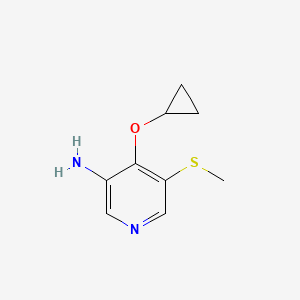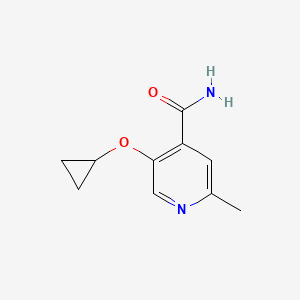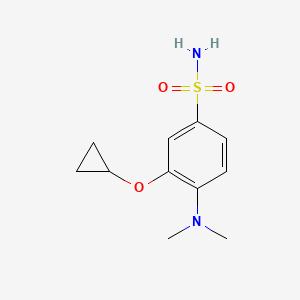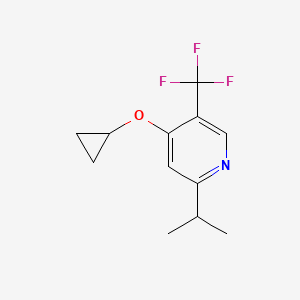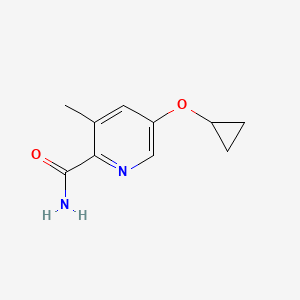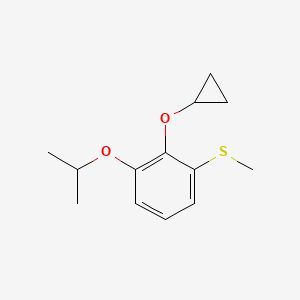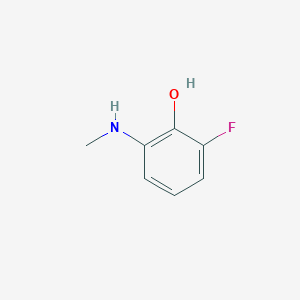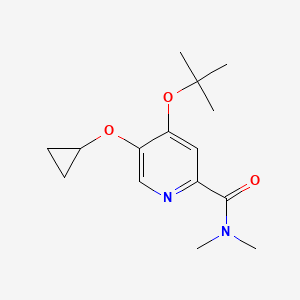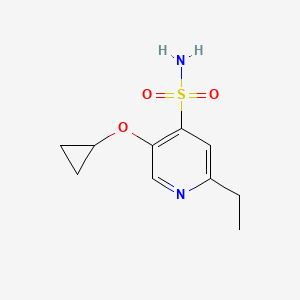
5-Cyclopropoxy-4-formylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-formylpicolinamide is an organic compound with the molecular formula C10H10N2O3 It is a derivative of picolinamide, featuring a cyclopropoxy group and a formyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-formylpicolinamide typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropoxy group can be achieved through a cyclopropylation reaction. This involves the reaction of a suitable precursor with cyclopropyl halide in the presence of a base.
Formylation: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the precursor with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Amidation: The final step involves the conversion of the intermediate compound to the picolinamide derivative through an amidation reaction, typically using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-formylpicolinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-Cyclopropoxy-4-carboxypicolinamide
Reduction: 5-Cyclopropoxy-4-hydroxymethylpicolinamide
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-formylpicolinamide depends on its specific application and target. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-5-formylpicolinamide: A structural isomer with the formyl and cyclopropoxy groups in different positions.
5-Cyclopropoxy-4-carboxypicolinamide: An oxidized derivative with a carboxylic acid group instead of a formyl group.
5-Cyclopropoxy-4-hydroxymethylpicolinamide: A reduced derivative with a hydroxymethyl group instead of a formyl group.
Uniqueness
5-Cyclopropoxy-4-formylpicolinamide is unique due to the specific positioning of the cyclopropoxy and formyl groups on the picolinamide scaffold. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-formylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)8-3-6(5-13)9(4-12-8)15-7-1-2-7/h3-5,7H,1-2H2,(H2,11,14) |
InChI-Schlüssel |
WYCJJFILMWSCLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CN=C(C=C2C=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


